molecular formula C3H5BF3KO B1403961 Potassium trifluoro(oxetan-3-yl)borate CAS No. 1430219-76-3

Potassium trifluoro(oxetan-3-yl)borate

Cat. No.: B1403961
CAS No.: 1430219-76-3
M. Wt: 163.98 g/mol
InChI Key: AONUDQUWROSMQI-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Potassium trifluoro(oxetan-3-yl)borate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in organic reactions, promoting the reduction of ketones and the alkylation of aromatic compounds . The compound interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic activity. Additionally, it forms complexes with proteins, stabilizing their structure and function during biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways by interacting with key signaling molecules, leading to altered gene expression and cellular responses . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can lead to either inhibition or activation of enzyme function, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to its degradation, resulting in reduced efficacy and altered biochemical effects. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance enzyme activity and promote cellular metabolism . At high doses, it can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound participates in redox reactions, acting as a catalyst for the reduction of ketones and other organic compounds . It also interacts with metabolic enzymes such as dehydrogenases and transferases, modulating their activity and affecting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to various proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of the compound is crucial for its biochemical effects, as it determines the specific biomolecules and pathways it interacts with .

Chemical Reactions Analysis

Potassium trifluoro(oxetan-3-yl)borate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoroborane, oxacyclobutane, and various organic solvents . The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Potassium trifluoro(oxetan-3-yl)borate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;trifluoro(oxetan-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUDQUWROSMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1COC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430219-76-3
Record name Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(oxetan-3-yl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium trifluoro(oxetan-3-yl)borate
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